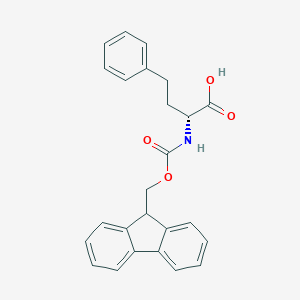

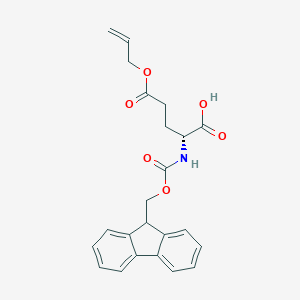

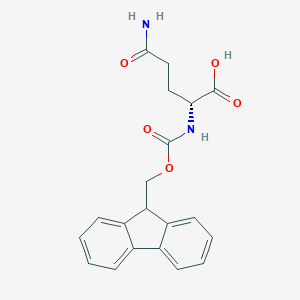

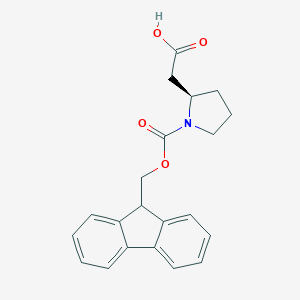

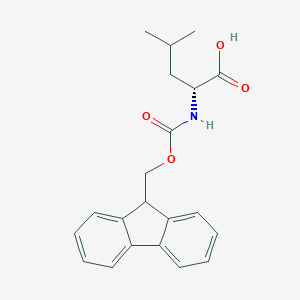

(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid is a chiral compound often used in organic synthesis and medicinal chemistry. It features a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an acetic acid moiety. This compound is particularly significant in peptide synthesis due to its role as a protected amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available ®-pyrrolidine-2-carboxylic acid.

Protection of the Amino Group: The amino group of ®-pyrrolidine-2-carboxylic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate in an organic solvent like dioxane.

Formation of the Acetic Acid Moiety: The carboxylic acid group of the protected amino acid is then converted to the acetic acid derivative through a series of reactions involving esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of ®-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Using large reactors for the protection and esterification steps.

Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Quality Control: Rigorous testing for enantiomeric purity and chemical integrity using methods like HPLC and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under appropriate conditions.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used for oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Piperidine in DMF (dimethylformamide) is used for Fmoc deprotection.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Alcohol derivatives of the carbonyl groups.

Substitution: Free amine after Fmoc deprotection.

Scientific Research Applications

Chemistry

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its protected amino acid structure.

Chiral Synthesis: Acts as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology

Enzyme Studies: Utilized in the study of enzyme-substrate interactions, particularly in the context of proteases and peptidases.

Medicine

Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological and inflammatory pathways.

Industry

Material Science: Employed in the development of novel materials with specific chiral properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation. The acetic acid moiety can also engage in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

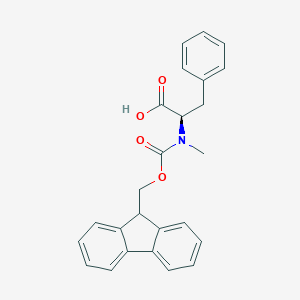

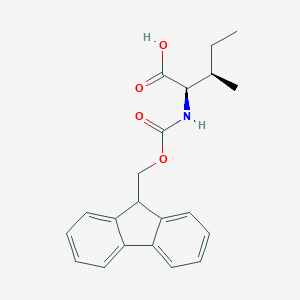

(S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid: The enantiomer of the compound, differing in the configuration of the chiral center.

Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-phenylalanine or Fmoc-lysine.

Uniqueness

Chirality: The ®-configuration provides specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes.

Versatility: The combination of the Fmoc protecting group and the acetic acid moiety makes it a valuable intermediate in various synthetic pathways.

This compound’s unique structure and reactivity make it a cornerstone in modern synthetic and medicinal chemistry, offering a wide range of applications across different scientific disciplines.

Properties

IUPAC Name |

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIGOUDZWCDFFC-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426258 |

Source

|

| Record name | [(2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193693-61-7 |

Source

|

| Record name | [(2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)